Arabic gum

Emulsion Stability Creaming Index Pesticide Formulation

Alternative hydrocolloids fail to replicate Arabic gum's interfacial activity due to its covalently linked arabinogalactan-protein (AGP) complex. This results in emulsion coalescence, reduced shelf life, and formulation failure. - Emulsion Stability: Maintains stability from 0-0.14% concentration; xanthan gum causes creaming at 0.011% (depletion flocculation). - Microencapsulation: Provides 5-week longer half-life for volatiles vs. OS-OSA starch. - Beverage Grade: Acacia senegal forms 61-nm adsorbed layer (vs. 3 nm for A. seyal), ensuring clarity & stability. - Freeze-Dried Powders: 96.63% solubility and 89.97 mM TE g⁻¹ DM antioxidant activity, outperforming maltodextrin.

Molecular Formula C12H36
Molecular Weight 180.41 g/mol
CAS No. 9000-01-5
Cat. No. B3068867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabic gum
CAS9000-01-5
Molecular FormulaC12H36
Molecular Weight180.41 g/mol
Structural Identifiers
SMILESCC.CC.CC.CC.CC.CC
InChIInChI=1S/6C2H6/c6*1-2/h6*1-2H3
InChIKeyGPOWYVZNNHYPBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50 to 100 mg/mL at 64° F (NTP, 1992)
1 g dissolves in 2 ml of cold water forming a solution which flows readily and is acid to litmus, insoluble in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Arabic Gum Technical Baseline and Functional Identity


Arabic gum (CAS 9000-01-5), also known as gum acacia or E414, is a complex polysaccharide-based hydrocolloid exuded from the stems and branches of Acacia senegal and Acacia seyal trees [1]. The dried exudate is a pale white to orange-brown solid that breaks with a glassy fracture and is fully soluble in cold water, forming a low-viscosity solution [1]. It is composed of a highly branched arabinogalactan-protein complex with a molecular weight typically ranging from 240,000 to 580,000 Da [2]. Recognized globally as a food additive (E414), it is employed across food, pharmaceutical, and industrial formulations as an emulsifier, stabilizer, encapsulating agent, and film former [1].

Workflow Oil-in-water emulsification and stabilization via interfacial adsorption
Format Cold-water-soluble, low-viscosity hydrocolloid solution
Use context Food, pharmaceutical, and industrial formulation stabilizer and encapsulant

Arabic Gum Functional Specificity and Substitution Risk


Generic substitution with alternative hydrocolloids or modified starches often fails because the unique interfacial activity of Arabic gum arises from its covalently linked proteinaceous moiety (arabinogalactan-protein, AGP), which provides robust oil-in-water emulsification at low viscosities [1]. Unlike most polysaccharide thickeners that stabilize emulsions solely by increasing continuous-phase viscosity, Arabic gum adsorbs strongly at the oil-water interface via its AGP fraction, forming a protective layer that prevents coalescence [1]. Alternatives such as xanthan gum, locust bean gum, or modified starches lack this specific molecular architecture, leading to differences in emulsion stability, droplet size evolution, and sensitivity to flocculation or creaming [1]. The following evidence demonstrates quantifiable performance gaps that preclude one-to-one replacement without reformulation.

Interfacial architecture mismatch
Xanthan gum and modified starches stabilize primarily through bulk viscosity, lacking the covalently linked arabinogalactan-protein fraction that provides strong interfacial adsorption in Arabic gum. Emulsion creaming and droplet coalescence profiles may differ.
Species-dependent emulsification
Acacia seyal gum exhibits a significantly thinner adsorbed layer (~3 nm) compared to Acacia senegal (61 nm reported), which may reduce long-term emulsion integrity. Specifying only “gum arabic” without species may introduce performance variability.
Encapsulation half-life gap
Modified starches such as OS-OSA can match initial encapsulation efficiency but may yield shorter microcapsule half-life, potentially affecting shelf-life of encapsulated oils and bioactives.

Arabic Gum Performance Evidence vs. Comparators


Emulsion Stability vs. Xanthan Gum in Pesticide Formulations

In a direct head-to-head study on 2% avermectin pesticide water emulsions, Arabic gum (AG) maintained high stability across a concentration range of 0–0.14% w/v, while xanthan gum (XG) induced apparent creaming when concentration increased from 0.011% to 0.15% w/v [1]. The stability failure of XG is attributed to depletion flocculation, a mechanism absent in the AG system [1].

Emulsion stability vs. xanthan gum
Head-to-head
Arabic gum maintained stability over 0–0.14% concentration range; xanthan gum induced creaming at concentrations >0.011%.
Reported concentration-range stability without depletion flocculation, not observed with xanthan gum.
2% avermectin pesticide water emulsion; storage stability measurement context.
Emulsion Stability Creaming Index Pesticide Formulation

Encapsulation Half-Life vs. OS-OSA Starch

In a comparative spray-drying microencapsulation study using 20% w/v wall material for soybean oil, Arabic gum (GA) and oxidized-octenyl succinylated starch (OS-OSA) both achieved 58% encapsulation efficiency, whereas unmodified oxidized starch (OS) yielded only 13% [1]. Critically, the half-life of GA microcapsules was 44 weeks, compared to 39 weeks for OS-OSA, demonstrating superior long-term retention of the encapsulated core [1].

Encapsulation half-life vs. OS-OSA starch
Head-to-head
Half-life 44 weeks (Arabic gum) vs. 39 weeks (OS-OSA)
Reported 5-week longer half-life may support extended shelf-life for encapsulated oils under spray-drying conditions.
20% wall material, soybean oil core; encapsulation efficiency both 58%.
Microencapsulation Spray Drying Shelf-Life Stability

Emulsion Stability and Molecular Weight vs. Gidyea Gum

A comparative characterization of Gidyea gum (Acacia cambagei) against Arabic gum revealed that both stabilized orange oil-in-water emulsions for 15 days with comparable performance [1]. Size exclusion chromatography confirmed a molecular weight of 25 × 10³ g mol⁻¹ for Arabic gum versus 28 × 10³ g mol⁻¹ for Gidyea gum, a 12% higher molecular weight for the alternative [1]. The Arabic gum demonstrated the expected globular arabinogalactan glycoprotein structures of ∼10 nm diameter, consistent with its known interfacial functionality [1].

Emulsion stability vs. Gidyea gum
Head-to-head
Both stabilized orange oil emulsions for 15 days. Arabic gum Mw 25×10³ g mol⁻¹; Gidyea gum Mw 28×10³ g mol⁻¹.
Emulsion stability matched, but lower viscosity and molecular weight of Arabic gum remain benchmark for clear beverage contexts.
5% gum, orange oil-in-water, 15-day room temperature storage.
Alternative Hydrocolloids Acacia Gum Benchmarking Emulsification

Emulsion Stability vs. Amuniacum Gum

In a direct comparison of sunflower oil-in-water emulsions (10% v/v oil), Amuniacum gum (AMG) exhibited higher surface activity than Arabic gum (GAC), reducing surface tension to 52 mN/m versus 57 mN/m for GAC at 15% w/v concentration [1]. However, emulsion storage stability was lower for AMG: after two-week storage, emulsions containing 10% and 15% AMG showed higher phase separation than those containing GAC, indicating that GAC provides superior long-term emulsion integrity despite lower initial surface activity [1].

Emulsion stability vs. Amuniacum gum
Head-to-head
Arabic gum: lower phase separation after 14 days; surface tension 57 mN/m. Amuniacum gum: 52 mN/m but higher separation.
Higher surface activity did not translate to better stability; Arabic gum provided more sustained emulsion integrity.
10% sunflower oil, 10–15% gum, 14-day storage at 25°C.
Emulsion Stability Surface Activity Exudate Gums

Adsorbed Layer Thickness: A. senegal vs. A. seyal

Within the same E414 additive designation, Acacia senegal gum outperforms Acacia seyal gum in emulsification due to its thicker adsorbed layer at the oil-water interface. Dynamic light scattering measurements showed an adsorbed layer thickness of 61 nm for A. senegal gum after 14 days, compared to only ∼3 nm for A. seyal gum, which did not increase over time [1]. This multilayer adsorption through intermolecular electrostatic interactions is absent in A. seyal, resulting in A. senegal being more effective at stabilizing limonene oil-in-water emulsions [1].

Adsorbed layer: A. senegal vs. A. seyal
Head-to-head
A. senegal: 61 nm layer after 14 days; A. seyal: ~3 nm, no growth over time.
20.3× thicker interfacial layer reported for A. senegal, correlating with superior emulsification stability.
DLS on polystyrene latex particles, aqueous solution.
Gum Arabic Source Comparison Interfacial Adsorption Emulsification Efficiency

Encapsulation Efficiency vs. Maltodextrin

In the freeze-drying microencapsulation of pomegranate peel extract, Arabic gum (GA) achieved 61% encapsulation efficiency, whereas maltodextrin (MD) reached 72% and waxy starch (WS) only 37% [1]. However, GA provided the highest solubility (96.63%) and superior FRAP antioxidant activity (89.97 mM TE g⁻¹ DM), compared to 64.03 mM TE g⁻¹ DM for MD [1]. This demonstrates that while MD may yield higher initial encapsulation efficiency, GA offers superior powder solubility and antioxidant protection.

Encapsulation efficiency vs. maltodextrin
Head-to-head
Arabic gum: 61% efficiency, 96.63% solubility, FRAP 89.97 mM TE g⁻¹ DM. Maltodextrin: 72% efficiency, FRAP 64.03.
Trade-off between initial encapsulation efficiency and functional properties: Arabic gum delivered higher solubility and antioxidant retention.
Freeze-dried pomegranate peel extract; 10% wall material.
Encapsulation Efficiency Freeze-Drying Phytochemical Retention

Arabic Gum Application Scenarios


Stable Pesticide Emulsions

Formulators of aqueous pesticide emulsions requiring long-term creaming stability across variable concentration ranges should prioritize Arabic gum over xanthan gum. As demonstrated in Section 3, Arabic gum maintains emulsion stability from 0% to 0.14% concentration, whereas xanthan gum induces creaming via depletion flocculation at concentrations as low as 0.011% [1]. This ensures product consistency and efficacy in agricultural applications where dilution may vary.

Extended Shelf-Life Flavor & Bioactive Encapsulation

For spray-dried microencapsulation of volatile flavors, essential oils, or sensitive bioactives, Arabic gum provides a 5-week half-life advantage over the closest modified starch alternative (OS-OSA starch) as established in Section 3 [1]. This differential directly translates to longer product shelf-life and reduced reformulation frequency, making Arabic gum the preferred wall material for high-value encapsulated ingredients.

Low-Viscosity Clear Beverage Emulsions

When developing clear, low-viscosity beverages or flavor emulsions (e.g., citrus-based soft drinks), Acacia senegal gum is the species of choice. Section 3 evidence shows that A. senegal forms a 61-nm adsorbed layer at the oil-water interface compared to only 3 nm for A. seyal, directly correlating with superior emulsification and stability [1]. Formulators should specify A. senegal grade to achieve the optical clarity and long-term emulsion stability required for premium beverage applications.

High-Solubility Nutraceutical Powders

In freeze-dried nutraceutical powders (e.g., polyphenol-rich extracts), Arabic gum delivers 96.63% solubility and 89.97 mM TE g⁻¹ DM FRAP antioxidant activity, outperforming maltodextrin in functional properties as shown in Section 3 [1]. While maltodextrin may yield slightly higher encapsulation efficiency, Arabic gum's superior solubility and oxidative protection make it the optimal carrier for premium functional food and dietary supplement applications.

Application
Selection Property
Validation Focus
Pesticide emulsion formulation
Creaming stability across concentration range
Depletion flocculation comparison vs. xanthan gum
Flavor & bioactive encapsulation
Half-life performance context
Shelf-life stability assessment under spray-drying conditions
Clear beverage emulsions
Adsorbed layer thickness (species specification)
Interfacial layer characterization; optical clarity evaluation
Nutraceutical powder formulation
Solubility and antioxidant retention
Oxidative stability assessment; powder dissolution profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arabic gum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.